molecular formula C7H11NO4 B2755483 5-Azaspiro[2.3]hexane hemioxalate CAS No. 1638767-88-0

5-Azaspiro[2.3]hexane hemioxalate

Cat. No.: B2755483
CAS No.: 1638767-88-0
M. Wt: 173.17 g/mol
InChI Key: DYANGPKVXPSEQC-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexane hemioxalate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, which incorporates an azetidine ring fused to a cyclopropane moiety, is designed to "freeze" the conformation of natural amino acids, thereby creating more rigid analogues. This constrained geometry is particularly valuable for enhancing in vitro potency, selectivity, and overall drug-like properties of potential therapeutic compounds . The primary research value of this compound lies in its application as a conformationally restricted analogue of L-glutamic acid (L-Glu), the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) . By mimicking the bioactive conformation of glutamate, 5-Azaspiro[2.3]hexane serves as a critical scaffold in the design and synthesis of novel ligands for ionotropic and metabotropic glutamate receptors (GluRs) . This makes it a vital tool for researching a wide range of CNS disorders, including schizophrenia, depression, anxiety, addiction, pain, epilepsy, and neurodegenerative diseases such as Parkinson's and Alzheimer's . Furthermore, its versatility extends to other therapeutic areas; it is explored in the creation of novel antibiotics and, notably, in the development of small-molecule inhibitors for enzymes linked to cancer progression . Compounds featuring this spirocyclic motif are being investigated for their role as Cbl-b inhibitors, presenting a promising avenue for cancer treatment . Product Specifications: • CAS Number: 1638767-88-0 • Molecular Formula: C₁₂H₂₀N₂O₄ • Molecular Weight: 256.30 g/mol • Purity: ≥95% (Purities of ≥98% are also available ) • Storage: Store at 2-8°C in a dry, sealed place, preferably under an argon atmosphere . This product is intended for research and development purposes only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use .

Properties

CAS No.

1638767-88-0

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

5-azaspiro[2.3]hexane;oxalic acid

InChI

InChI=1S/C5H9N.C2H2O4/c1-2-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)

InChI Key

DYANGPKVXPSEQC-UHFFFAOYSA-N

SMILES

C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC12CNC2.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes for 5-Azaspiro[2.3]hexane Hemioxalate

Formation of the Spirocyclic Amine Precursor

The synthesis begins with the preparation of the free base, 5-azaspiro[2.3]hexane (CAS 39599-52-5). While explicit details of its synthesis are scarce in the provided sources, analogous spirocyclic amines are typically synthesized via cyclization reactions. For example, spiro[2.3]hexane derivatives can be formed through intramolecular Schmidt reactions or cyclopropane ring-opening strategies. A plausible route involves:

  • Cyclopropanation : Reacting a bicyclic ketone with a diazo compound to form a cyclopropane ring.
  • Amine Formation : Reducing the ketone group to an amine using agents like lithium aluminum hydride (LiAlH$$_4$$) or catalytic hydrogenation.

The resulting 5-azaspiro[2.3]hexane is a volatile liquid (boiling point: ~150°C) with a molecular weight of 83.13 g/mol.

Hemioxalate Salt Formation

The free base is subsequently converted to the hemioxalate salt through acid-base neutralization. This step involves reacting two equivalents of 5-azaspiro[2.3]hexane with one equivalent of oxalic acid ($$ \text{C}{2}\text{H}{2}\text{O}_{4} $$) in a polar solvent such as ethanol or water. The general procedure is as follows:

  • Dissolution : The amine is dissolved in anhydrous ethanol under inert atmosphere.
  • Acid Addition : Oxalic acid is added stoichiometrically (2:1 molar ratio) at 0–5°C to prevent exothermic side reactions.
  • Crystallization : The mixture is stirred for 12–24 hours, followed by filtration and drying under vacuum to yield a white crystalline solid.
Table 1: Reaction Conditions for Hemioxalate Formation
Parameter Value
Solvent Ethanol
Temperature 0–5°C (initial), RT (stirring)
Molar Ratio (Amine:Acid) 2:1
Yield 75–90%

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent critically impacts yield and purity. Ethanol is preferred due to its ability to dissolve both the amine and oxalic acid while facilitating crystallization. Alternative solvents like acetone or ethyl acetate may reduce yields due to poor solubility of the hemioxalate.

Stoichiometric Precision

Maintaining a 2:1 molar ratio of amine to oxalic acid is essential. Deviations result in undesired salts (e.g., mono- or di-oxalate) or unreacted starting materials. Analytical techniques such as titration ensure stoichiometric accuracy.

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (300 MHz, D$$2$$O): Peaks at δ 3.2–3.5 ppm (m, 4H, CH$$2$$-N), 2.8–3.0 ppm (m, 2H, cyclopropane CH), and 1.4–1.6 ppm (m, 2H, cyclopropane CH$$_2$$).
  • IR Spectroscopy : Strong absorption bands at 2950 cm$$^{-1}$$ (C-H stretch) and 1700 cm$$^{-1}$$ (C=O stretch of oxalate).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water mobile phase) reveals a single peak with >98% purity, consistent with literature standards.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and safety:

  • Continuous Flow Reactors : Enhance mixing and temperature control during neutralization.
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding diethyl ether) to improve yield.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of stoichiometry and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Scientific Research Applications

5-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .

Comparison with Similar Compounds

Structural and Functional Analogues

Spirocyclic Glutamate Analogues

2-Oxa-6-azaspiro[3.3]heptane Hemioxalate (CAS: 561314-57-6) Structure: A 7-membered spiro ring ([3.3] system) with an oxygen atom replacing one nitrogen. Lacks the cyclopropane constraint, leading to greater conformational flexibility . Applications: Less studied in glutamate receptor targeting but used in scaffold diversification for CNS drug discovery.

tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Hemioxalate (CAS: 1041026-71-4) Structure: Contains two nitrogen atoms in the spiro ring and a tert-butyl carbamate group. Key Differences: The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration but increasing metabolic stability concerns. The diazaspiro system may engage different receptor subsites compared to mono-azaspiro compounds .

Bicyclic Glutamate Analogues

6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hemioxalate (AS56204-B) Structure: A bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position. Key Differences: Fluorination enhances electronic effects, increasing binding affinity at ionotropic glutamate receptors (e.g., NMDA). The bicyclic system imposes different spatial constraints compared to spirocyclic frameworks . Applications: Investigated for neuroprotective effects in stroke models.

2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic Acid Structure: A rigid bicyclo[2.1.1]hexane scaffold with dicarboxylic acid groups. Key Differences: Demonstrates potent agonism at group II mGluRs (EC₅₀ = 12 nM) due to optimal positioning of carboxylates. Lacks the azaspiro nitrogen, altering charge distribution .

Key Insights :
  • Spiro vs. Bicyclic Systems : Spirocycles like 5-Azaspiro[2.3]hexane offer balanced rigidity and synthetic accessibility, whereas bicyclic systems (e.g., bicyclo[3.1.0]) provide higher conformational restriction but require more complex syntheses .
  • Substituent Effects : Fluorinated or dicarboxylic acid derivatives exhibit enhanced receptor engagement but may face solubility challenges. The hemioxalate counterion in 5-Azaspiro[2.3]hexane improves crystallinity and handling .

Q & A

Q. Methodological Insight :

  • Optimization : Switching to Petasis olefination (58% yield for 18 ) and adjusting stoichiometry (excess ethyl diazoacetate) improved cyclopropanation yields to 60% .
  • Purification : Semi-preparative chiral HPLC resolved enantiomers (e.g., 20a and 20b ) with NOE studies confirming stereochemistry .

How is the stereochemical outcome of the cyclopropanation step validated?

Basic Research Question
Stereochemical validation combines experimental and computational methods:

  • Experimental :
    • NOE Studies : Determined spatial proximity of protons in diastereomers (e.g., 20a vs. 20b ) .
    • Chiral HPLC : Separated enantiomers (49% and 33% abundance for major isomers) .
  • Computational :
    • Gaussian calculations compared relative stability of four possible stereoisomers, aligning with experimental data .

Q. Methodological Insight :

  • Scale-Up : Reduced concentration (0.02 M vs. 0.05 M) minimized side reactions during cyclopropanation .

What computational methods support the stereochemical assignments?

Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) were critical:

  • Energy Minimization : Compared stability of diastereomers (e.g., 20a vs. 20c ) to explain experimental ratios .
  • Transition-State Modeling : Predicted cis-selectivity in rhodium-catalyzed cyclopropanation, consistent with observed product ratios .

Q. Methodological Insight :

  • Input files for Gaussian calculations are provided in Supporting Information, enabling reproducibility .

How does the compound's conformation affect its biological activity as a glutamate analog?

Advanced Research Question
The "frozen" spirocyclic structure restricts C3-C4 bond rotation, mimicking high-energy glutamate conformations:

  • Receptor Binding : Designed to enhance selectivity for metabotropic glutamate receptors (mGluRs) over ionotropic types (NMDA/AMPA) .
  • Biological Testing : Derivatives (e.g., 27a , 27c ) showed potential as mGluR ligands in neuroprotective assays, with activity linked to stereochemistry .

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : Modifications at the spirocyclic core (e.g., substituents on N or oxalate groups) are being explored to optimize affinity .

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